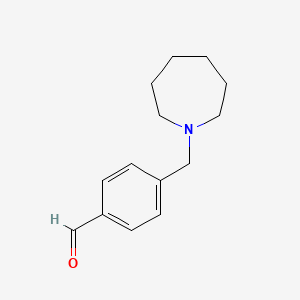

4-(Azepan-1-ylmethyl)benzaldehyde

CAS No.:

Cat. No.: VC13331867

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO |

|---|---|

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | 4-(azepan-1-ylmethyl)benzaldehyde |

| Standard InChI | InChI=1S/C14H19NO/c16-12-14-7-5-13(6-8-14)11-15-9-3-1-2-4-10-15/h5-8,12H,1-4,9-11H2 |

| Standard InChI Key | MRZCWWJOKSOOJQ-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CC2=CC=C(C=C2)C=O |

| Canonical SMILES | C1CCCN(CC1)CC2=CC=C(C=C2)C=O |

Introduction

4-(Azepan-1-ylmethyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to an azepane ring via a methylene bridge. This compound, with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol, belongs to a class of molecules that are widely studied for their synthetic versatility and potential biological activity.

Synthetic Routes

The synthesis of 4-(Azepan-1-ylmethyl)benzaldehyde is typically achieved through reductive amination or related methodologies:

-

Reductive Amination: Benzaldehyde reacts with azepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in organic solvents like methanol or ethanol under mild conditions.

-

Catalytic Reactions: Catalysts such as palladium or nickel may be employed to enhance selectivity and yield.

Industrial Production

On an industrial scale, continuous flow reactors are often used to optimize reaction conditions, improve yield, and ensure consistent purity.

Chemical Reactions

4-(Azepan-1-ylmethyl)benzaldehyde exhibits diverse reactivity due to its aldehyde and aromatic functional groups.

Reaction Types

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate.

-

Reduction: Reduction with sodium borohydride converts the aldehyde into a primary alcohol.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo nitration, sulfonation, or halogenation.

Products

| Reaction Type | Reagent/Condition | Major Product |

|---|---|---|

| Oxidation | Potassium permanganate | 4-(Azepan-1-ylmethyl)benzoic acid |

| Reduction | Sodium borohydride in methanol | 4-(Azepan-1-ylmethyl)benzyl alcohol |

| Substitution | Nitrating mixture (HNO3/H2SO4) | Nitro derivatives of the benzaldehyde |

Scientific Research

-

Organic Synthesis: Used as a building block for creating complex molecules.

-

Biological Studies: Investigated for its interaction with enzymes that process aldehydes.

Industrial Applications

-

Employed in the synthesis of specialty chemicals, particularly intermediates for pharmaceuticals.

Biological Activity

The biological activity of 4-(Azepan-1-ylmethyl)benzaldehyde is an area of ongoing research, particularly in antimicrobial studies.

Enzyme Interaction

The compound may act as an inhibitor or modulator for enzymes involved in aldehyde metabolism due to its structural similarity to other biologically active benzaldehydes.

Comparison with Similar Compounds

| Compound | Structural Difference | Properties/Applications |

|---|---|---|

| Benzaldehyde | Lacks the azepane ring | Simpler structure; less steric hindrance |

| 4-(Piperidin-1-ylmethyl)benzaldehyde | Contains piperidine instead of azepane | Different reactivity due to smaller ring |

| 4-(Morpholin-4-ylmethyl)benzaldehyde | Contains morpholine ring | Enhanced electron-donating properties |

The azepane ring in 4-(Azepan-1-ylmethyl)benzaldehyde provides unique steric and electronic characteristics, influencing its reactivity and biological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume